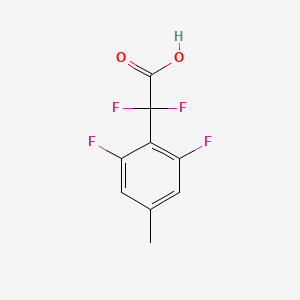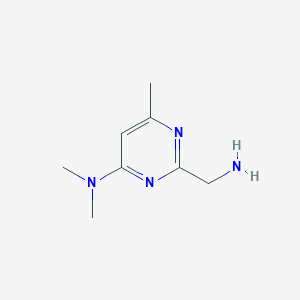
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine is an organic compound with a complex structure that includes an aminomethyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine can be achieved through several methods. One common approach involves the alkylation of a pyrimidine derivative with an aminomethylating agent. This process typically requires the use of a strong base and an alkyl halide . Another method involves the reduction of a nitrile precursor to form the aminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. This compound may also interact with enzymes, altering their function and affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2-Amino-2-methylpropan-1-ol: An alkanolamine with similar functional groups.
2-Aminopyrimidine: A pyrimidine derivative with an amino group.
Uniqueness
What sets 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H14N4/c1-6-4-8(12(2)3)11-7(5-9)10-6/h4H,5,9H2,1-3H3 |
InChI-Schlüssel |
NMXRCMWAIFFXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)CN)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


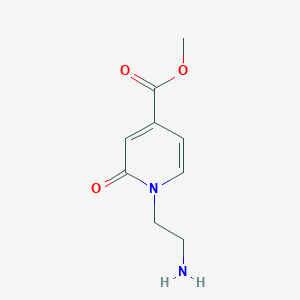
![3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13339700.png)
![1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13339704.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid](/img/structure/B13339709.png)
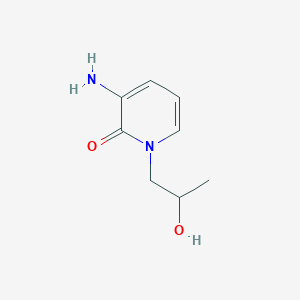

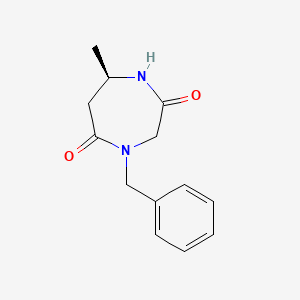


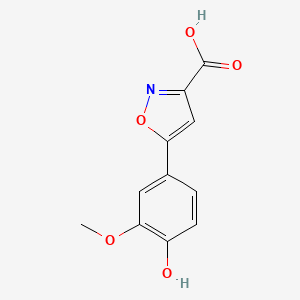
![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B13339743.png)

![1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13339760.png)
